molecular formula C36H68O16 B610218 Propargyl-PEG14-t-butyl ester CAS No. 2055104-86-2

Propargyl-PEG14-t-butyl ester

Cat. No.: B610218
CAS No.: 2055104-86-2
M. Wt: 756.924
InChI Key: ZARGKRMZKKFQJH-UHFFFAOYSA-N
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Description

Propargyl-PEG14-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a propargyl group and a t-butyl protected carboxyl group. The propargyl group is known for its reactivity in copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), while the t-butyl group can be hydrolyzed under acidic conditions to reveal a carboxyl group. This compound is widely used in various fields due to its unique chemical properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propargyl-PEG14-t-butyl ester is synthesized through a series of chemical reactions involving the attachment of a propargyl group and a t-butyl protected carboxyl group to a PEG chain. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process includes:

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG14-t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propargyl-PEG14-t-butyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules for imaging and diagnostic purposes.

    Medicine: Employed in drug delivery systems to improve solubility and bioavailability of therapeutic agents.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Propargyl-PEG14-t-butyl ester involves its ability to undergo Click Chemistry and hydrolysis reactions. The propargyl group reacts with azides to form stable triazole linkages, which are useful in various applications. The t-butyl group can be hydrolyzed to reveal a carboxyl group, allowing further conjugation with other molecules. These reactions are facilitated by copper catalysts and acidic conditions, respectively .

Comparison with Similar Compounds

Similar Compounds

  • Propargyl-PEG4-t-butyl ester
  • Propargyl-PEG8-t-butyl ester
  • Propargyl-PEG12-t-butyl ester

Uniqueness

Propargyl-PEG14-t-butyl ester is unique due to its longer PEG chain, which provides better solubility and flexibility in aqueous environments compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and biocompatibility .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O16/c1-5-7-38-9-11-40-13-15-42-17-19-44-21-23-46-25-27-48-29-31-50-33-34-51-32-30-49-28-26-47-24-22-45-20-18-43-16-14-41-12-10-39-8-6-35(37)52-36(2,3)4/h1H,6-34H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGKRMZKKFQJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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